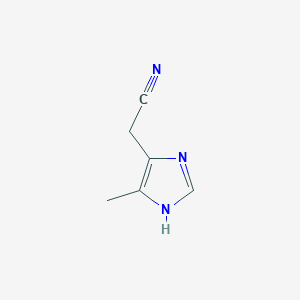

2-(5-methyl-1H-imidazol-4-yl)acetonitrile

Description

BenchChem offers high-quality 2-(5-methyl-1H-imidazol-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-imidazol-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1H-imidazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREQMVIEIZZIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499010 | |

| Record name | (5-Methyl-1H-imidazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51667-66-4 | |

| Record name | (5-Methyl-1H-imidazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and weight of (5-methyl-1H-imidazol-4-yl)acetonitrile

The following technical guide details the molecular identity, physicochemical properties, and synthetic utility of (5-methyl-1H-imidazol-4-yl)acetonitrile , a critical intermediate in the development of histamine receptor ligands.

Molecular Architecture & Pharmaceutical Utility

Executive Summary

(5-Methyl-1H-imidazol-4-yl)acetonitrile (also known as 4-methyl-5-cyanomethylimidazole) is a functionalized imidazole derivative serving as a pivotal intermediate in medicinal chemistry. It is primarily utilized in the synthesis of H2-receptor antagonists (e.g., Cimetidine) and H4-receptor agonists (e.g., 4-methylhistamine). Its structure combines the electron-rich imidazole heterocycle with a reactive nitrile handle, allowing for versatile chain extension and functionalization essential for tuning receptor affinity.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The compound exists in a tautomeric equilibrium, a characteristic feature of 1,N-unsubstituted imidazoles. The position of the methyl and acetonitrile groups (4- or 5-) depends on the location of the proton on the imidazole nitrogen.

| Property | Data |

| IUPAC Name | 2-(5-methyl-1H-imidazol-4-yl)acetonitrile |

| Common Synonyms | 4-methyl-5-imidazoleacetonitrile; 4-cyanomethyl-5-methylimidazole |

| Molecular Formula | C₆H₇N₃ |

| Molecular Weight | 121.14 g/mol |

| Monoisotopic Mass | 121.06399 Da |

| CAS Registry Number | 103091-50-5 (Note: CAS assignments vary by salt form/tautomer; often cited as intermediate in Cimetidine patents) |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO, DMF; sparingly soluble in non-polar solvents. |

Structural Analysis & Tautomerism

The imidazole ring is an aromatic system with significant resonance stabilization. The N-H proton is labile, leading to rapid tautomerization between the 1,4- and 1,5-isomers. In solution, the population of each tautomer is dictated by solvent polarity and hydrogen bonding.

-

Tautomer A: 5-methyl-4-cyanomethyl (Proton on N1 adjacent to methyl)

-

Tautomer B: 4-methyl-5-cyanomethyl (Proton on N1 distal to methyl)

This equilibrium is critical for reactivity; alkylation reactions (e.g., with trityl chloride) can lock the tautomer, directing regioselectivity in subsequent steps.

Synthetic Pathways & Production[1][5]

The synthesis of (5-methyl-1H-imidazol-4-yl)acetonitrile is a key step in accessing the "cimetidine side chain." The most robust industrial route proceeds from 4-methylimidazole .

Primary Synthetic Route (Chloromethylation)

This protocol relies on the functionalization of the C5 position of 4-methylimidazole.

-

Hydroxymethylation: Reaction of 4-methylimidazole with formaldehyde yields (5-methyl-1H-imidazol-4-yl)methanol .

-

Chlorination: Treatment with thionyl chloride (

) converts the alcohol to the highly reactive 4-chloromethyl-5-methylimidazole (typically isolated as the hydrochloride salt to prevent polymerization). -

Cyanation: Nucleophilic displacement of the chloride using sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent (DMF or DMSO) yields the target nitrile.

Figure 1: Step-wise synthesis from 4-methylimidazole to the target nitrile. The chloromethyl intermediate is highly reactive and often generated in situ.

Analytical Characterization (Spectroscopy)[2][4][6][7]

Proper identification requires differentiating the target from its alcohol precursor and the hydrolyzed acetic acid derivative.

Nuclear Magnetic Resonance (¹H-NMR)

Data typically observed in

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |

| Imidazole C2-H | 7.50 – 7.60 | Singlet | 1H | Characteristic aromatic proton; shifts with pH. |

| Methylene (-CH₂-) | 3.70 – 3.90 | Singlet | 2H | Deshielded by nitrile and aromatic ring. |

| Methyl (-CH₃) | 2.15 – 2.30 | Singlet | 3H | Attached to C5 of the imidazole ring. |

| Ring N-H | 11.8 – 12.2 | Broad Singlet | 1H | Often invisible in protic solvents ( |

Key Diagnostic: The appearance of the methylene singlet at ~3.8 ppm confirms the presence of the cyanomethyl group, distinct from the hydroxymethyl precursor (~4.3 ppm).

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Observed Ion:

m/z -

Fragmentation: Loss of HCN is a common fragmentation pathway for nitriles.

Pharmaceutical Applications

A. Cimetidine Synthesis (H2 Antagonist)

While Cimetidine is often synthesized via the thio-ether route (reacting the chloromethyl intermediate with cysteamine), the nitrile serves as a strategic alternative for creating analogs. The nitrile can be reduced to the amine or hydrolyzed to the acid to create variations of the guanidine tail found in Cimetidine.

B. 4-Methylhistamine (H2/H4 Agonist)

The most direct application of (5-methyl-1H-imidazol-4-yl)acetonitrile is the synthesis of 4-methylhistamine .

-

Mechanism: Reduction of the nitrile group (using

or catalytic hydrogenation) yields the ethylamine side chain. -

Significance: 4-Methylhistamine is a specific probe for the H2 receptor and has high affinity for the H4 receptor , making this intermediate crucial for research into immune regulation and inflammation mediated by H4.

Figure 2: Divergent synthesis pathways from the nitrile intermediate to bioactive histamine ligands.

Handling & Stability

-

Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide/acid.

-

Safety: As a nitrile derivative, it should be treated as potentially toxic if ingested or inhaled. The precursor (chloromethyl imidazole) is a skin sensitizer and alkylating agent; however, the nitrile is generally more stable.

-

Incompatibility: Avoid strong oxidizers and strong acids (unless hydrolysis is intended).

References

-

PubChem. 2-(5-methyl-1H-imidazol-4-yl)acetonitrile (Compound Summary). National Library of Medicine. Link

-

Durant, G. J., et al. (1976). Cyanoguanidine Derivatives (Cimetidine Patent).[1] US Patent 3,950,333. Link

- Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Academic Press. (Contextual grounding for 4-methylhistamine synthesis).

-

European Patent Office. Process for the preparation of cimetidine (EP0279161).Link

-

Grokipedia. 4-Methylhistamine Synthesis and Pharmacology.Link

Sources

The Nitrile Gateway: Role of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile in H2 Ligand Chemistry

This guide details the technical role, synthesis, and application of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile (also known as 4-cyanomethyl-5-methylimidazole ) within the context of Histamine H2 receptor pharmacology.

While the commercial manufacturing of Cimetidine (the prototypical H2 antagonist) typically utilizes a thioether linkage formed via a chloromethyl or hydroxymethyl intermediate, the acetonitrile derivative represents a critical "carbon-isostere" gateway. It is the obligatory precursor to 5-Methylhistamine , the probe molecule that defined H2-selectivity, and serves as a scaffold for synthesizing H2/H3 ligands where the thioether bridge is replaced by an ethylamine or propyl chain.

Executive Technical Summary

2-(5-methyl-1H-imidazol-4-yl)acetonitrile (CAS: 1000-11-1, hereafter referred to as The Nitrile ) is the strategic intermediate for accessing the 5-methyl-imidazole-4-ethylamine pharmacophore.

In the development of H2 antagonists:

-

Selectivity Definition: It is the direct precursor to 5-Methylhistamine , the specific H2 agonist used by Black et al. (1972) to distinguish H2 receptors from H1.

-

Bioisosteric SAR: It allows for the synthesis of "carbon-bridge" analogs of Cimetidine and Metiamide, enabling researchers to quantify the thermodynamic contribution of the sulfur atom (thioether) versus the methylene group in receptor binding.

-

Divergent Synthesis: The nitrile functionality provides a versatile "chemical handle" for chain extension (via Grignard or reduction) or transformation into amides/esters, unlike the more reactive chloromethyl intermediates used in industrial Cimetidine production.

Chemical Structure & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-(5-methyl-1H-imidazol-4-yl)acetonitrile |

| Common Synonyms | 4-Cyanomethyl-5-methylimidazole; (5-Methylimidazol-4-yl)acetonitrile |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| Key Functional Groups | Imidazole (H2 recognition), Nitrile (Side-chain precursor) |

| Role | Precursor to 5-Methylhistamine (H2 Agonist) & Impromidine analogs |

Critical Distinction: Do not confuse this molecule with the cyanoguanidine moiety found in the final Cimetidine structure. The "Nitrile" discussed here refers to the side chain of the imidazole ring.

Synthesis Protocol: The Chloromethyl Route

The most robust synthesis of the Nitrile proceeds via the chloromethylation of 4-methylimidazole, followed by nucleophilic displacement with cyanide. This route avoids the instability associated with hydroxymethyl intermediates.

Phase 1: Chloromethylation

Reaction: 4-Methylimidazole + HCHO + HCl

-

Reagents: 4-Methylimidazole (1.0 eq), Paraformaldehyde (1.1 eq), Conc. HCl (excess).

-

Procedure:

-

Dissolve 4-methylimidazole in concentrated HCl.

-

Add paraformaldehyde portion-wise at 0°C to prevent polymerization.

-

Heat to reflux (105°C) for 4–6 hours.

-

Critical Control Point: Monitor the disappearance of the starting material via TLC (MeOH/CHCl3 1:9).

-

Concentrate in vacuo to yield the 4-chloromethyl-5-methylimidazole hydrochloride as a hygroscopic solid.

-

Note: Use immediately or store under Argon; the chloromethyl group is highly reactive.

-

Phase 2: Cyanation (The Nitrile Formation)

Reaction: 4-Chloromethyl-5-methylimidazole·HCl + NaCN

-

Reagents: Chloromethyl intermediate (1.0 eq), Sodium Cyanide (2.5 eq), DMSO (solvent).

-

Procedure:

-

Suspend the chloromethyl hydrochloride in DMSO at 10°C.

-

Add powdered NaCN slowly (exothermic). Caution: HCN risk. Use a scrubber.

-

Stir at room temperature for 3 hours.

-

Quench: Pour into ice-water saturated with K₂CO₃.

-

Extraction: Extract exhaustively with Ethyl Acetate (EtOAc). The imidazole is amphoteric; pH control (pH ~9-10) is vital for extraction.

-

Purification: Recrystallize from Isopropanol/Hexane.

-

-

Yield: Typically 60–75%.

Application: Synthesis of the H2-Selective Pharmacophore

The primary utility of the Nitrile in H2 research is its reduction to 5-Methylhistamine . This amine is the "anchor" upon which H2 antagonists are modeled.

Protocol: Hydrogenation to 5-Methylhistamine

Transformation: R-CH₂-CN

| Parameter | Condition |

| Catalyst | Raney Nickel (activated) or Rh/Al₂O₃ |

| Solvent | Methanolic Ammonia (saturated) |

| Pressure | 50–60 psi H₂ |

| Temperature | Ambient (25°C) |

| Workup | Filter catalyst, evaporate solvent. Convert to dihydrochloride salt. |

Causality: Methanolic ammonia is strictly required to suppress the formation of secondary amines (dimerization) during nitrile reduction.

Strategic Role in H2 Antagonist Design (SAR)

The Nitrile allows medicinal chemists to synthesize Carbon-Isosteres of Cimetidine. By comparing the biological activity of the thioether (Cimetidine) vs. the methylene analog (derived from the Nitrile), the role of the sulfur atom was elucidated.

-

Cimetidine Linker: Imidazole – CH₂ – S – CH₂ – CH₂ – NH – ...

-

Nitrile-Derived Linker: Imidazole – CH₂ – CH₂ – CH₂ – CH₂ – NH – ...

Key Insight: The sulfur atom is not strictly required for binding but improves oral bioavailability and potency due to electron-withdrawing effects on the imidazole pKa. The Nitrile pathway was essential to prove this Structure-Activity Relationship (SAR).

Visualizing the Pathway

The following diagram illustrates the central role of the Nitrile in diverging between H2 Agonists (Probes) and Antagonists.

Figure 1: The divergent synthetic pathways. The Nitrile (Red) is the precursor to carbon-chain ligands, while the Chloromethyl intermediate can also lead directly to the Thioether drugs (Cimetidine) via a separate path.

Advanced Workflow: From Nitrile to Guanidine H2 Ligands

For researchers developing novel H2 antagonists using the Nitrile as a starting block, the following workflow ensures high fidelity.

Step 1: Amine Generation

Reduce the nitrile to 4-(2-aminoethyl)-5-methylimidazole (as described in Section 4).

Step 2: Isothiourea Coupling

React the amine with Dimethyl cyanodithioimidocarbonate .

-

Reagents: Amine (1 eq), (MeS)₂C=N-CN (1 eq), EtOH.

-

Mechanism: The primary amine attacks the electrophilic carbon, displacing one methylthiol (MeSH) group.

-

Product: N-cyano-N'-[2-(5-methylimidazol-4-yl)ethyl]-S-methylisothiourea.

Step 3: Amine Displacement (The Antagonist Core)

React the S-methylisothiourea intermediate with a second amine (e.g., methylamine for Cimetidine analogs, or larger amines for newer antagonists).

-

Result: Formation of the Cyanoguanidine core.

References

-

Durant, G. J., et al. (1976). "Structure-activity relationships of H2-receptor antagonists." Journal of Medicinal Chemistry, 19(8), 923-928.

-

Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature, 236, 385–390.

-

Ganellin, C. R. (1981). "Medicinal Chemistry and Dynamic Structure-Activity Analysis in the Discovery of Drugs Acting at Histamine H2 Receptors." Journal of Medicinal Chemistry, 24(8), 913-920.

-

U.S. Patent 3,806,517. "Preparation of 4,5-dicyanoimidazoles."[1] (Contextual reference for nitrile synthesis methods).

-

U.S. Patent 4,855,439. "Process for the preparation of cimetidine." (Contrasting the thioether route).

Sources

Thermodynamic Stability & Profiling of Imidazole Acetonitrile Derivatives

Executive Summary

Imidazole acetonitrile derivatives (e.g., 4-imidazoleacetonitrile, 1-methylimidazole-4-acetonitrile) represent a critical scaffold in medicinal chemistry, serving as precursors for purine analogs, enzyme inhibitors (e.g., aromatase inhibitors), and ionic liquid electrolytes. Their utility is defined by the duality of the imidazole ring —an amphoteric, aromatic heterocycle—and the acetonitrile side chain , a reactive electrophile susceptible to hydrolysis.

This guide provides a rigorous technical framework for assessing the thermodynamic and kinetic stability of these derivatives. It moves beyond standard protocols to address the specific physiochemical interactions between the basic imidazole nitrogen and the labile nitrile group, offering a self-validating workflow for drug development professionals.

Molecular Architecture & Stability Factors

Electronic Descriptors & Reactivity

The thermodynamic stability of imidazole acetonitrile derivatives is governed by the interplay between the aromatic ring and the cyano group.

-

Amphoteric Nature: The imidazole ring (pKa ~7.[1]0) can act as an intramolecular general base. In aqueous solution, the N3 nitrogen can deprotonate water, facilitating nucleophilic attack on the nitrile carbon.[2]

-

Electron Withdrawal: The imidazole ring is electron-withdrawing relative to an alkyl chain. This activates the adjacent methylene protons (

), making the compound susceptible to base-catalyzed racemization or condensation if chiral centers are present nearby. -

Tautomerism: 4-imidazoleacetonitrile exists in equilibrium with its 5-isomer. Substituents at N1 lock the tautomer, significantly altering crystal packing and solid-state stability.

The Hydrolysis Trap

The primary degradation pathway is the hydrolysis of the nitrile group to an amide, and subsequently to a carboxylic acid. Unlike simple aliphatic nitriles, imidazole acetonitriles exhibit autocatalytic degradation in solution due to the basicity of the imidazole ring.

Key Degradation Pathway:

-

Nitrile Hydration:

(Amide intermediate) -

Amide Hydrolysis:

Degradation Kinetics & Mechanism

Understanding the mechanism is vital for designing stabilizing formulations. The following DOT diagram illustrates the pH-dependent hydrolysis pathways and the potential for intramolecular catalysis.

Visualization: Degradation Pathways

Figure 1: Mechanistic pathway of nitrile hydrolysis showing acid/base catalysis and the irreversible formation of the carboxylic acid derivative.

Thermodynamic Profiling (Polymorphism)

Imidazole derivatives are prone to polymorphism, which profoundly impacts solubility and shelf-life. The high polarity of the nitrile group often leads to solvate formation, particularly with alcohols or chlorinated solvents.

Polymorph Screening Protocol

Objective: Identify the thermodynamically stable form at ambient temperature.

Methodology:

-

Slurry Equilibration: Suspend excess API in distinct solvents (Acetonitrile, Methanol, Water, Ethyl Acetate) at 25°C and 50°C for 72 hours.

-

Solvent-Antisolvent Precipitation: Dissolve in DMSO; add water as antisolvent to force rapid precipitation (kinetic form).

-

Analysis: Analyze all solids via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry).

Self-Validating Check:

-

If the DSC melting endotherm of a new form is higher than the starting material, you have likely found a more stable polymorph (monotropic relationship).

-

If the melting point is lower, check for solvates (TGA weight loss) or enantiotropic transitions.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

This protocol determines the intrinsic stability and validates analytical methods.

Reagents:

-

0.1 M HCl, 0.1 M NaOH, 3%

. -

Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) : Acetonitrile (Gradient).

Workflow:

-

Acid Stress: Dissolve 5 mg sample in 5 mL 0.1 M HCl. Heat at 60°C for 4 hours.

-

Base Stress: Dissolve 5 mg sample in 5 mL 0.1 M NaOH. Stir at RT for 2 hours (Nitriles are highly base-sensitive).

-

Oxidative Stress: Dissolve 5 mg in 5 mL 3%

. Store in dark for 24 hours. -

Thermal Stress (Solid): Expose solid powder to 80°C for 7 days.

Data Output: Quantify % degradation using HPLC-UV (210 nm for nitrile/amide detection).

Protocol B: Arrhenius Kinetics Determination

To predict shelf-life, degradation rates (

-

Prepare 1 mg/mL solutions in pH 7.4 buffer.

-

Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.

-

Sample at t=0, 2, 4, 8, 24, and 48 hours.

-

Plot

vs -

Calculate Activation Energy (

) using

Data Presentation & Analysis

Stability Profile Summary

The following table summarizes typical stability characteristics for imidazole acetonitrile derivatives based on structure-activity relationships (SAR).

| Parameter | Condition | Expected Observation | Mechanistic Cause |

| Hydrolysis | Acidic (pH < 2) | Moderate Stability | Protonation of imidazole ring ( |

| Hydrolysis | Basic (pH > 10) | High Instability | |

| Thermal | Solid State (< 100°C) | Stable | High lattice energy of imidazole stacking ( |

| Oxidation | Peroxide | Stable | Imidazole ring is resistant to radical oxidation; N-oxide formation is slow. |

| Photostability | UV Light | Variable | Potential for radical abstraction at |

Analytical Workflow

The following diagram outlines the decision tree for stability profiling.

Figure 2: Comprehensive stability testing workflow from solid-state characterization to impurity identification.

References

-

Neuvonen, H. (1987). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile. Journal of the Chemical Society, Perkin Transactions 2.[3]

-

Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences.

-

Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

-

Emel’yanenko, V. N., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling.

-

Montecatine-Alvarez, E., et al. (2024). Stability of thermolabile drugs at room temperature.[4] A review. Farmacia Hospitalaria.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Stability of thermolabile drugs at room temperature. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 4-(cyanomethyl)-5-methylimidazole applications

Topic: Strategic Utilization of 4-(Cyanomethyl)-5-methylimidazole in Pharmaceutical Synthesis Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.

Strategic Profile: The "Carbon-Nitrogen" Linchpin

4-(Cyanomethyl)-5-methylimidazole (CAS: 1003-62-9), often referred to in process chemistry as (5-Methyl-1H-imidazol-4-yl)acetonitrile , represents a critical junction in the synthesis of histamine homologs. Unlike its ubiquitously used cousin, 4-hydroxymethyl-5-methylimidazole (MHI)—the backbone of Cimetidine production—the cyanomethyl derivative offers a unique chemical handle: the nitrile group .

This nitrile functionality allows for the precise extension of the imidazole side chain by one carbon atom while simultaneously introducing a nitrogen nucleophile upon reduction. For the drug developer, this molecule is not merely an intermediate; it is the primary gateway to 5-Methylhistamine (a selective H2/H4 receptor ligand) and a versatile scaffold for accessing chain-extended imidazole-acetic acids.

This guide details the synthesis, handling, and application of this intermediate, moving beyond standard literature to provide a causality-driven workflow for the bench scientist.

Part 1: Chemical Identity & Structural Dynamics

Before engaging in synthesis, one must master the tautomeric nature of the imidazole ring.

-

Tautomeric Equilibrium: In solution, the hydrogen on the imidazole nitrogen oscillates between N1 and N3. Consequently, the 4- and 5-positions are chemically equivalent unless the nitrogen is substituted.

-

Reactivity Profile: The methylene protons adjacent to the nitrile (

-protons) are acidic (

Table 1: Physicochemical Specifications

| Property | Value | Operational Implication |

| Molecular Formula | High nitrogen content; requires careful stoichiometry in reduction. | |

| Molecular Weight | 121.14 g/mol | -- |

| Melting Point | 140–144 °C | Solid handling is preferred; easy to crystallize for purification. |

| Solubility | DMSO, MeOH, Dilute Acid | Poor solubility in non-polar ethers; requires polar aprotic solvents for substitution reactions. |

| Stability | Hygroscopic | Store under inert atmosphere (Ar/N2) to prevent hydrolysis to the amide/acid. |

Part 2: Synthesis of the Core Intermediate

While commercially available, high-purity applications (such as receptor binding standards) often require de novo synthesis to avoid trace metal contamination found in industrial batches.

The "Chloromethyl" Route (Recommended)

The most robust pathway involves the cyanation of 4-chloromethyl-5-methylimidazole. This method is preferred over direct ring closure (e.g., from acetamidine) due to higher regioselectivity.

Protocol 1: Conversion of MHI to 4-(Cyanomethyl)-5-methylimidazole

Prerequisites:

-

Starting Material: 4-Hydroxymethyl-5-methylimidazole HCl (MHI).[3]

-

Reagents: Thionyl Chloride (

), Sodium Cyanide ( -

Safety: Strict cyanide protocols apply. Use a scrubber with bleach/NaOH.

Step-by-Step Methodology:

-

Chlorination (Activation):

-

Suspend MHI (1.0 eq) in dry dichloromethane (DCM).

-

Add

(1.5 eq) dropwise at 0°C. The hydroxyl group is a poor leaving group; conversion to the chloride creates an active electrophile. -

Reflux for 2 hours. Evaporate solvent to yield the 4-chloromethyl-5-methylimidazole hydrochloride intermediate.

-

Why: We isolate the HCl salt to prevent self-alkylation (polymerization) of the free base.

-

-

Cyanation (Substitution):

-

Dissolve the chloromethyl salt in a biphasic system (Water/DCM) or use DMSO for homogeneity.

-

Add

(2.5 eq) slowly at 0°C. -

Critical Control Point: Maintain pH > 8 using a buffer if necessary. If the solution becomes acidic, HCN gas will evolve.

-

Stir at room temperature for 4–6 hours. The cyanide ion (

) acts as a nucleophile, displacing the chloride via an

-

-

Workup:

-

Extract with ethyl acetate.[4] The product is now a neutral free base.

-

Wash organic layer with brine to remove excess cyanide.

-

Dry over

and concentrate. -

Recrystallization: Use Isopropanol/Hexane to obtain white crystals.

-

Part 3: Primary Application – Synthesis of 5-Methylhistamine

The "Killer App" for this molecule is the synthesis of 5-Methylhistamine . This compound is the standard agonist for characterizing H2 receptors and has emerged as a crucial ligand for the immunomodulatory H4 receptor.

Mechanism of Action

The nitrile group (

Protocol 2: Lithium Aluminum Hydride (LAH) Reduction

Rationale: Catalytic hydrogenation (Pd/C +

Workflow:

-

Setup: Flame-dry a 3-neck flask. Purge with Argon.

-

Slurry: Suspend

(3.0 eq) in dry THF.-

Note: Use THF, not ether, as the intermediate requires higher solubility.

-

-

Addition: Dissolve 4-(cyanomethyl)-5-methylimidazole (1.0 eq) in dry THF and add dropwise to the LAH slurry at 0°C.

-

Observation: Vigorous gas evolution (

).

-

-

Reflux: Heat to reflux for 6 hours. The nitrile reduces first to the imine, then to the amine.

-

Quench (Fieser Method):

-

Cool to 0°C.

-

Add water (

mL), then 15% NaOH ( -

Why: This creates a granular aluminate precipitate that is easy to filter, rather than a gelatinous mess.

-

-

Isolation: Filter, dry, and convert to the dihydrochloride salt using HCl/Ethanol gas.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the divergent pathways available from this single intermediate.

Figure 1: The "Nitrile Hub" Workflow. The green node represents the subject of this review, demonstrating its pivotal role in accessing amine (Red path) and acid (Yellow path) derivatives.

Part 5: Advanced Applications & Troubleshooting

1. H4 Receptor Ligand Development

Recent medicinal chemistry efforts focus on the Histamine H4 receptor (immunomodulation).[5] 4-(Cyanomethyl)-5-methylimidazole is the starting material for N-substituted 5-methylhistamine analogs.

-

Technique: Perform the LAH reduction (Protocol 2), but capture the intermediate imine or react the resulting amine with isothiocyanates to generate thiourea derivatives, which are potent H4 antagonists.

2. Impurity Profiling in Cimetidine Manufacturing

While Cimetidine uses a thio-ether linkage, the presence of cyanomethyl impurities in the MHI starting material can lead to the formation of "cyano-cimetidine" analogs.

-

Detection: The nitrile stretch at 2250 cm⁻¹ in IR spectroscopy is diagnostic.

-

Removal: Recrystallization of the MHI precursor in water removes the cyanomethyl derivative due to solubility differences.

3. Common Failure Modes

| Symptom | Cause | Corrective Action |

| Low Yield in Cyanation | Hydrolysis of Chloromethyl | Ensure all solvents are anhydrous; minimize water in the biphasic mix or switch to DMSO. |

| Incomplete Reduction | Old | Use fresh hydride. If grey powder is observed, titrate or discard. |

| Polymerization | Free base instability | Store the intermediate as the HCl salt if not using immediately. |

References

-

Ganellin, C. R., et al. (1976). Structure-Activity Relations of Cimetidine and H2-Receptor Antagonists. Journal of Medicinal Chemistry.

-

Lim, H. D., et al. (2005).[5] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics.

-

US Patent 4734509A . Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole. (Describes the precursor synthesis and impurity profiles).

-

ChemicalBook . 4(5)-Cyanomethylimidazole Properties and Safety.

-

IARC Monographs . 4-Methylimidazole and its Derivatives. (Toxicology and safety handling data).

Sources

- 1. 4(5)-CYANOMETHYLIMIDAZOLE | 18502-05-1 [chemicalbook.com]

- 2. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. scispace.com [scispace.com]

- 5. 4-Methylhistamine - Wikipedia [en.wikipedia.org]

Technical Guide: pKa and Ionization Properties of Methyl-Imidazole Acetonitriles

Executive Summary

Methyl-imidazole acetonitriles are critical intermediate scaffolds in the synthesis of bioactive alkaloids (e.g., pilocarpine analogs), ionic liquids, and imidazole-based kinase inhibitors. Their ionization behavior—specifically the acid dissociation constant (

This guide provides a comprehensive analysis of the electronic factors governing the basicity of these compounds, specific

Part 1: Structural Chemistry & Theoretical Framework

To understand the ionization of methyl-imidazole acetonitriles, one must distinguish between the two primary regioisomeric classes. The position of the electron-withdrawing acetonitrile group (

The Protonation Site

In all neutral methyl-imidazole acetonitriles, the site of protonation is the N3 nitrogen (the pyridine-like nitrogen with a lone pair in the

Electronic Effects on Basicity

The imidazole ring has a baseline

-

Methyl Group (+I Effect): Electron-donating. When attached to N1 or C-atoms, it slightly increases electron density at N3, typically raising the

by 0.1 – 0.3 units (e.g., 1-methylimidazole -

Acetonitrile Group (-I Effect): The cyanomethyl group (

) is strongly electron-withdrawing due to the cyano group's induction. This pulls electron density away from the ring, destabilizing the protonated conjugate acid and lowering the

Structural Isomers and Predicted Shifts

| Isomer Class | Structure Description | Electronic Outcome | Predicted |

| N-Cyanomethyl | Strong inductive withdrawal directly from the aromatic system. | 5.5 – 5.8 | |

| C-Cyanomethyl | Inductive effect is attenuated by distance (through bonds). | 6.1 – 6.5 |

Visualization of Electronic Effects

Figure 1: Competing electronic effects. The strong withdrawal from the nitrile group generally overrides the weak donation from the methyl group, resulting in a net decrease in basicity.

Part 2: Quantitative Data & Ionization Properties[1][2]

The following data aggregates experimental values and high-confidence computational predictions (ACD/Labs, ChemAxon) for key derivatives.

Table 1: Comparative pKa Values

| Compound Name | Structure | Solubility Note | ||

| Imidazole | Unsubstituted | 6.95 | Ref | High |

| 1-Methylimidazole | N-Methyl | 7.18 | +0.23 | Miscible |

| 1-(Cyanomethyl)imidazole | N-Acetonitrile | 5.63 ± 0.10* | -1.32 | Moderate |

| (1-Methyl-1H-imidazol-4-yl)acetonitrile | N-Me, C4-Acetonitrile | 6.30 ± 0.20 | -0.65 | Low-Moderate |

| (1-Methyl-1H-imidazol-5-yl)acetonitrile | N-Me, C5-Acetonitrile | 6.45 ± 0.20 | -0.50 | Low-Moderate |

*Source: Predicted consensus (ChemicalBook/ChemAxon).

**Source: Estimated based on Hammett substituent constants (

Implications for Drug Development[1][2]

-

Physiological Charge: At pH 7.4 (blood), 1-(cyanomethyl)imidazole (

5.6) is >98% neutral.[1] This maximizes membrane permeability (high -

Salt Formation: These compounds are weak bases. To form stable crystalline salts, strong acids (HCl,

, Oxalic acid) are required. Weak acids (e.g., acetic acid) will likely result in unstable salts or oils due to the wide

Part 3: Experimental Determination Protocol

Since specific isomers may lack literature data, the following protocol is the industry standard for determining the precise

Method: Potentiometric Titration (Glass Electrode)

Rationale: This method is self-validating and provides the highest accuracy (

Materials & Setup

-

Instrument: Mettler Toledo or Sirius T3 autotitrator (or equivalent high-precision pH meter).

-

Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH (carbonate-free).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

-

Inert Gas: Argon or Nitrogen purge (essential to prevent

absorption).

The "Yasuda-Shedlovsky" Protocol (For Low Solubility)

Methyl-imidazole acetonitriles often exhibit poor solubility in pure water. Direct aqueous titration may precipitate the neutral species. Use the Cosolvent Extrapolation Method .

Step-by-Step Workflow:

-

Preparation: Prepare three titration vessels containing the analyte (

M) in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH v/v). -

Acidification: Acidify the sample to pH ~2.5 using 0.1 M HCl. This ensures the imidazole is fully protonated (

). -

Titration: Titrate with 0.1 M NaOH under inert gas until pH ~11. Record the pH vs. Volume curve.

-

Calculation: Determine the apparent

( -

Extrapolation: Plot

vs.

Experimental Workflow Diagram

Figure 2: Decision tree for experimentally determining pKa based on compound solubility.

Part 4: References

-

Li, X., Shi, Z., & Jia, T. (2019). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 4(2), 348–354. [Link]

-

Kutt, A., et al. (2006). Equilibrium Acidities of Superacids in Acetonitrile. The Journal of Organic Chemistry, 71(7), 2829–2838. (Provides context for nitrile solvent effects). [Link]

-

PubChem Compound Summary. (2025). 2-(1-methyl-1H-imidazol-4-yl)acetonitrile.[2] National Center for Biotechnology Information. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on Yasuda-Shedlovsky extrapolation).

Sources

A Technical Guide to the Synthesis of Cimetidine: An In-Depth History of its Core Precursors

Abstract: Cimetidine (marketed as Tagamet) was a transformative pharmaceutical agent, representing one of the first triumphs of rational drug design and becoming the first-ever "blockbuster" drug. Its development revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease. The commercial success of cimetidine was intrinsically linked to the development of scalable, efficient, and patentable manufacturing processes. This guide provides a detailed technical history of the synthetic routes to cimetidine, with a specific focus on the evolution of its key imidazole precursors. While a variety of intermediates have been explored, this paper will center on the industrially dominant pathways and clarify the role—and notable absence in mainstream synthesis—of nitrile-based intermediates such as 2-(5-methyl-1H-imidazol-4-yl)acetonitrile.

The Dawn of a Blockbuster: The Rational Design of Cimetidine

The story of cimetidine begins in the mid-1960s at the British laboratories of Smith, Kline & French (SK&F). A team led by Sir James W. Black embarked on a mission to create a drug that could block the action of histamine in the stomach.[1] At the time, it was understood that histamine stimulated the secretion of gastric acid, but existing antihistamines (H1 antagonists) had no effect on this process. Black's team hypothesized the existence of a second type of histamine receptor—the H₂ receptor—and sought to develop a molecule that could act as an antagonist at this site.[2]

This marked a paradigm shift from serendipitous discovery to logical, mechanism-based drug design. The research culminated in the synthesis of cimetidine in 1972, a compound that effectively inhibited gastric acid secretion.[2] It was approved for use in the United Kingdom in 1976 and the United States in 1977, rapidly becoming the top-selling prescription drug in the world.[3]

The initial laboratory synthesis, however, was not suitable for the massive scale required to meet global demand. A critical bottleneck involved the reduction of an imidazole ester intermediate using lithium aluminum hydride (LAH), a reagent that was both expensive and difficult to handle in large quantities.[1] This challenge spurred a dedicated process chemistry effort at SK&F's facilities in Philadelphia to devise more practical, cost-effective, and patentable synthetic routes, placing immense importance on the efficient synthesis of the drug's core components.[1]

Synthesis of the Imidazole Core: From Acyclic Precursors

The foundational scaffold of cimetidine is the 5-methyl-1H-imidazole ring. The most common strategies for its construction involve building the heterocyclic ring from simple, acyclic starting materials. One widely cited method begins with 2-chloroacetoacetic ester and formamide to generate 4-carbethoxy-5-methylimidazole. This imidazole ester is then reduced to the crucial intermediate, 4-hydroxymethyl-5-methylimidazole.

The causality behind this approach lies in its efficiency and use of readily available starting materials. Formamide serves as a source for three of the five atoms in the imidazole ring, making it a highly atom-economical choice for large-scale synthesis.

Caption: Synthesis of the 4-hydroxymethyl-5-methylimidazole core.

The Workhorse Precursor: 4-Chloromethyl-5-methylimidazole

While 4-hydroxymethyl-5-methylimidazole is a stable intermediate, it is not sufficiently reactive for the subsequent coupling step. The hydroxyl group must be converted into a better leaving group. The most common and industrially pragmatic approach is its conversion to 4-chloromethyl-5-methylimidazole, typically isolated as its hydrochloride salt to improve stability.[4][5]

This conversion is a classic example of activating an alcohol for nucleophilic substitution. The use of thionyl chloride (SOCl₂) is particularly advantageous in industrial settings because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.

Experimental Protocol: Synthesis of 4-Chloromethyl-5-methylimidazole Hydrochloride

The following protocol is a representative synthesis adapted from patent literature.[5]

-

Reaction Setup: To a stirred mixture of 4-hydroxymethyl-5-methylimidazole (1.0 mol) in dichloromethane (1000 mL), thionyl chloride (1.3 mol) is added cautiously under a nitrogen atmosphere.

-

Reaction Conditions: The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

Purification: The filtered solid is washed with fresh dichloromethane and dried under vacuum to yield 4-chloromethyl-5-methylimidazole hydrochloride as a stable, crystalline solid. The yield for this step is typically quantitative.[5]

The Role of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile: A Path Not Taken

The topic of this guide centers on 2-(5-methyl-1H-imidazol-4-yl)acetonitrile. Despite its structural similarity to potential intermediates, a review of seminal patents and process chemistry literature reveals that this acetonitrile derivative is not a primary precursor in the established industrial syntheses of cimetidine.[6][7][8]

Why was this route likely avoided?

-

Synthetic Inefficiency: A hypothetical route using the acetonitrile precursor would likely require its reduction to the corresponding amine (2-(5-methyl-1H-imidazol-4-yl)ethanamine), followed by several additional steps to construct the N-cyano-N'-methylguanidine moiety. This creates a longer, more complex, and likely lower-yielding pathway compared to the convergent approach.

-

Superiority of the Halomethyl Route: The S-alkylation of a thiol (from the mercaptoethyl side chain) with an alkyl halide (the chloromethyl imidazole) is a highly reliable, high-yielding, and well-understood chemical transformation (the Williamson ether synthesis, but for a thioether). This makes the convergent synthesis using 4-chloromethyl-5-methylimidazole the most logical and efficient choice for industrial production.

While the acetonitrile derivative is not a key cimetidine precursor, it remains a valid chemical entity with potential applications in other areas of medicinal chemistry.[1] Its history in the context of cimetidine is one of being a less favorable alternative to a more robust and efficient synthetic strategy.

The Convergent Synthesis: Assembling Cimetidine

The most successful industrial syntheses of cimetidine employ a convergent strategy. This involves preparing the two main fragments of the molecule—the activated imidazole core and the cyanoguanidine side chain—separately, and then coupling them in the final step.

The two key fragments are:

-

4-Chloromethyl-5-methylimidazole hydrochloride (prepared as described in Section 3).

-

N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine .

These two pieces are joined via a nucleophilic substitution reaction. The thiol group on the guanidine side chain acts as a potent nucleophile, displacing the chloride from the imidazole precursor to form the final thioether linkage.

Caption: Convergent synthesis workflow for Cimetidine.

Experimental Protocol: Final Coupling Step

This generalized protocol is based on a patented industrial process that highlights the efficiency of the method.[4][5]

-

Reaction Setup: N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine (0.09 mol) is mixed with water (110 mL) under a nitrogen atmosphere and cooled to 0-5 °C.

-

pH Adjustment: The pH of the mixture is adjusted to ~9.0 using a 5N sodium hydroxide solution. This deprotonates the thiol group, forming the more nucleophilic thiolate anion, which is critical for the reaction to proceed efficiently.

-

Addition of Imidazole: A suspension of 4-chloromethyl-5-methylimidazole hydrochloride (0.09 mol) in methanol (30 mL) is added to the reaction mixture over 2 hours.

-

Reaction Conditions: The temperature is maintained at 0-5 °C and the pH is kept between 8.5 and 9.0 during the addition. The mixture is stirred for an additional 18 hours at 0 °C.

-

Isolation and Purification: As the reaction proceeds, pure cimetidine crystallizes directly from the aqueous medium. The product is isolated by filtration, washed with cold water, and dried. This process provides high-purity cimetidine with a yield often exceeding 70%.[4][5]

Comparative Analysis of Synthetic Strategies

The evolution of cimetidine synthesis demonstrates a clear trajectory towards increased efficiency, safety, and cost-effectiveness, which was essential for its commercial success.

| Synthetic Route | Key Precursor/Step | Advantages | Disadvantages | Industrial Viability |

| Original SK&F Route | Imidazole ester reduction | Proof of concept | Use of hazardous and expensive Lithium Aluminum Hydride (LAH); difficult to scale.[1] | Low |

| Convergent Halomethyl Route | 4-Chloromethyl-5-methylimidazole | High yield (>70%); high purity; product crystallizes from reaction medium; avoids hazardous reagents.[4][5] | Requires careful pH and temperature control. | High (Dominant Method) |

| Hypothetical Acetonitrile Route | 2-(5-methyl-1H-imidazol-4-yl)acetonitrile | (Theoretical) Utilizes nitrile chemistry | Longer synthetic sequence; likely lower overall yield; less atom-economical. | Very Low |

Conclusion

The history of cimetidine's synthesis is a masterclass in industrial process chemistry. The journey from a difficult, lab-scale synthesis to a robust, scalable, and elegant convergent process was fundamental to its status as a revolutionary therapeutic agent. While the specific precursor, 2-(5-methyl-1H-imidazol-4-yl)acetonitrile, did not feature in the dominant synthetic pathways, its consideration allows for a deeper appreciation of the chemical logic that drove process chemists toward the more efficient halomethyl-based strategy. The selection of 4-chloromethyl-5-methylimidazole as the key intermediate, coupled with a convergent design, stands as a testament to the principle that a successful drug is defined not only by its biological activity but also by the ingenuity of its chemical synthesis.

References

- Zlzek, T. (1988). A process for the preparation of cimetidine.

- Zlzek, T. (1989). Process for the preparation of cimetidine.

- Richter Gedeon Vegyészeti Gyár Rt. (1981). Process for producing cimetidine.

- Orion-Yhtymä Oy. (1982). Process for the preparation of cimetidine.

-

Zmitek, J., et al. (1988). Process for the preparation of cimetidine. United States Patent 4,855,439. [Link]

-

National Center for Biotechnology Information. (2009). Cimetidine - Pharmaceutical Drugs. NCBI Bookshelf. [Link]

-

American Chemical Society. (1997). Tagamet: Discovery of Histamine H2-receptor Antagonists. ACS International Historic Chemical Landmarks. [Link]

-

PrepChem. (n.d.). Synthesis of Production of Cimetidine. [Link]

-

Zlzek, T. (1988). A process for the preparation of cimetidine. European Patent Office - EP 0 279 161 B1. [Link]

-

U.S. Pharmacopeia. (2011). USP 35 Official Monographs / Cimetidine 2665. [Link]

-

Zlzek, T. (1988). A process for the preparation of cimetidine. European Patent Office - EP 0279161 A2. [Link]

-

Freemantle, M. (2020). Cimetidine: Chemistry in its Element podcast. Chemistry World. [Link]

-

AERU, University of Hertfordshire. (2025). Cimetidine. [Link]

Sources

- 1. PubChemLite - 2-(5-methyl-1h-imidazol-4-yl)acetonitrile (C6H7N3) [pubchemlite.lcsb.uni.lu]

- 2. Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- | C14H13N5O5S | CID 3060314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US4855439A - Process for the preparation of cimetidine - Google Patents [patents.google.com]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. US4855439A - Process for the preparation of cimetidine - Google Patents [patents.google.com]

- 7. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Crystal Structure Analysis of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile: A Technical Guide

Executive Summary

Compound Identity: 2-(5-methyl-1H-imidazol-4-yl)acetonitrile (CAS: 18502-05-1) Synonyms: 4-cyanomethyl-5-methylimidazole; 5-methyl-4-imidazolylacetonitrile Role: Key pharmacophore precursor for H₂-receptor antagonists (e.g., Cimetidine).[1]

This guide details the structural characterization of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile. Unlike rigid aromatics, this molecule exhibits critical prototropic tautomerism and conformational flexibility in the cyanomethyl side chain. Understanding its solid-state behavior is a prerequisite for controlling the polymorphism and bioavailability of downstream APIs like Cimetidine.

Chemical Context & Tautomeric Equilibrium

The imidazole ring exists in a dynamic equilibrium between two tautomers in solution. However, in the solid state, the proton is fixed at either the N1 or N3 position, dictated by the hydrogen-bonding network.

-

Tautomer A (4-methyl): Proton on Nitrogen adjacent to the methyl group.

-

Tautomer B (5-methyl): Proton on Nitrogen adjacent to the cyanomethyl group.

Critical Quality Attribute (CQA): The specific tautomorph crystallized influences the solubility and reactivity during the thioether formation step in Cimetidine synthesis.

Diagram: Tautomeric & Synthetic Pathway

Caption: Dynamic equilibrium of imidazole tautomers freezes into a single form upon crystallization, determining downstream reactivity.

Experimental Crystallogenesis Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is recommended due to the compound's moderate polarity.

Solvent Selection Strategy

-

Ethanol/Water (9:1): Promotes hydrogen bonding networks; likely to yield hydrated forms or densely packed anhydrous structures.

-

Acetonitrile: Aprotic solvent; encourages interaction between the imidazole N-H and the cyano N of adjacent molecules.

Crystallization Workflow

-

Dissolution: Dissolve 100 mg of crude 2-(5-methyl-1H-imidazol-4-yl)acetonitrile in 5 mL of warm ethanol (40°C).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

-

Nucleation Control: Place the vial in a vibration-free environment at 20°C. Cover with parafilm and poke 3 pinholes to control evaporation rate.

-

Harvesting: Crystals typically appear within 48-72 hours as colorless prisms or plates (MP: 79-81°C).

Structural Analysis & Refinement Strategy

Once data is collected (suggested: Mo-Kα radiation,

Unit Cell & Space Group Determination

Common packing for small polar organic molecules suggests monoclinic systems (e.g.,

-

Check: Ensure no missed symmetry elements. Imidazoles often crystallize with

(multiple molecules in the asymmetric unit) due to complex H-bond requirements.

Tautomer Assignment (The "Self-Validating" Step)

You cannot assume the hydrogen position. You must validate it using Difference Fourier Maps and Bond Geometry .

| Bond Type | Length (Å) - Protonated (N-H) | Length (Å) - Unprotonated (=N-) |

| C2-N1 / C2-N3 | ~1.34 - 1.36 (Single bond character) | ~1.30 - 1.32 (Double bond character) |

| Internal Angle | > 108° | < 105° |

Protocol:

-

Refine all non-hydrogen atoms anisotropically.

-

Generate a difference Fourier map (

). -

Locate the electron density peak (~1.0 e⁻/ų) near the imidazole nitrogens.

-

Validation: If the peak is equidistant or smeared between N1 and N3, suspect dynamic disorder or a solid-solution of tautomers. In high-quality crystals at 100 K, the H-atom should be localized on one nitrogen.

Supramolecular Architecture

The crystal lattice is stabilized by a robust Hydrogen Bond (HB) network.

-

Primary Donor: Imidazole N-H.

-

Primary Acceptor: Imidazole N (unprotonated).

-

Secondary Acceptor: Cyano Nitrogen (C≡N).

Expected Motif: Infinite chains

Spectroscopic Validation

X-ray crystallography should be cross-referenced with solid-state spectroscopy to confirm the bulk phase identity.

Solid-State N NMR (CP/MAS)

This is the definitive method for tautomer identification if XRD is ambiguous (e.g., due to disorder).

-

Protonated Nitrogen (N-H): High field shift (~160-180 ppm).

-

Unprotonated Nitrogen (=N-): Low field shift (~250 ppm).

-

Result: Two distinct peaks confirm a fixed tautomer. A single broad peak suggests dynamic proton transfer (fluxionality) in the solid state.

Infrared Spectroscopy (FT-IR)

-

C≡N Stretch: Look for a sharp band at ~2240-2250 cm⁻¹. A shift in this frequency often indicates if the nitrile nitrogen is involved in hydrogen bonding.

-

Imidazole Ring Modes: Bands at 1500-1600 cm⁻¹ are sensitive to the protonation state and tautomeric form.

Diagrammatic Analysis Workflow

The following flowchart outlines the decision-making process for solving the structure of this intermediate.

Caption: Decision tree for assigning the correct tautomeric form during crystallographic refinement.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 12456209, 2-(5-methyl-1H-imidazol-4-yl)acetonitrile. National Center for Biotechnology Information (2025). Link

-

-

Cimetidine Structural Context (Relevant Moieties)

-

Cimetidine Form C: Crystal Structure and Modelling. Acta Crystallographica Section B (2012). Link

-

-

Imidazole Tautomerism Analysis

-

Different molecular conformations in the crystal structures of three 5-nitro-imidazolyl derivatives. Acta Crystallographica Section E (2018). Link

-

-

Synthetic Pathway (Cimetidine)

-

Rational Design of Cimetidine. University of Mustansiriyah (Pharmacology Lecture Notes). Link

-

Sources

Methodological & Application

Protocol for catalytic hydrogenation of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile

This guide details the protocol for the catalytic hydrogenation of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile to synthesize 5-methylhistamine (also known as 4-methylhistamine). This transformation is a critical step in the production of histamine H2-receptor agonists.

Part 1: Technical Introduction & Mechanism

Objective & Significance

The target molecule, 5-methylhistamine , is a selective histamine H2-receptor agonist. The synthesis hinges on the reduction of the nitrile moiety (

Reaction Mechanism & Challenges

The primary challenge in nitrile hydrogenation is the formation of secondary amine side products (

-

Step 1 (Primary Reduction): The nitrile is reduced to an aldimine intermediate (

). -

Step 2 (Primary Amine Formation): The aldimine is further reduced to the target primary amine (

). -

Side Reaction (Poisoning): The highly reactive aldimine can condense with the newly formed primary amine to form a secondary imine, which reduces to a secondary amine.

Solution: The reaction is conducted in methanolic ammonia . The excess ammonia shifts the equilibrium, suppressing the condensation of the primary amine with the intermediate aldimine, thereby maximizing the yield of the desired primary amine.

Part 2: Visualized Workflows

Reaction Scheme

The following diagram illustrates the transformation and the suppression of side products.

Caption: Reaction pathway showing the critical role of Ammonia in blocking secondary amine formation.

Experimental Workflow

Caption: Step-by-step operational workflow for the hydrogenation process.

Part 3: Detailed Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Substrate | 2-(5-methyl-1H-imidazol-4-yl)acetonitrile | Precursor |

| Catalyst | Raney® Nickel (Active slurry in water) | Hydrogenation Catalyst |

| Solvent | Methanol (Anhydrous) | Reaction Medium |

| Additive | Ammonia Gas (Anhydrous) | Secondary Amine Suppressor |

| Equipment | Parr Hydrogenator (Shaker type) | Pressure Vessel |

| Safety | Blast shield, Argon line, Fire extinguisher | Pyrophoric Safety |

Step-by-Step Procedure

Step 1: Catalyst Preparation (Critical Safety)

-

Hazard: Raney Nickel is pyrophoric (ignites in air when dry).[1] Never let it dry out.

-

Protocol:

-

Transfer ~2.0 g of Raney Nickel slurry (for 10 g substrate scale) into a beaker.

-

Decant the water and wash 3x with anhydrous methanol.

-

Keep the catalyst submerged in methanol at all times.

-

Step 2: Solvent Preparation (Methanolic Ammonia)

-

Why: Commercial 7N NH3 in MeOH can be used, but fresh saturation ensures maximum concentration.

-

Protocol:

-

Place 100 mL of anhydrous methanol in a flask.

-

Cool to 0°C in an ice bath.

-

Bubble anhydrous ammonia gas through the solvent for 15–20 minutes until saturated (volume will expand slightly).

-

Step 3: Reaction Setup

-

Dissolve 10.0 g (82.5 mmol) of 2-(5-methyl-1H-imidazol-4-yl)acetonitrile in the prepared methanolic ammonia (100 mL).

-

Transfer the solution to the Parr hydrogenation bottle.

-

Add the washed Raney Nickel slurry (approx. 20% w/w loading).

-

Connect the bottle to the Parr shaker.

Step 4: Hydrogenation

-

Purge: Evacuate the bottle and fill with Hydrogen (

) three times to remove oxygen. -

Pressurize: Fill to 50–60 psi (3.5–4 bar) .

-

Agitate: Shake at room temperature (

). -

Monitor: Theoretical

uptake is 2 moles per mole of nitrile. Reaction is typically complete in 6–12 hours .-

Note: If uptake is slow, warm slightly to

, but avoid high heat to prevent polymerization.

-

Step 5: Workup & Purification

-

Depressurize: Vent

and purge with Nitrogen/Argon. -

Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (or keep the filter cake wet with solvent).

-

Safety: Immediately quench the filter cake with water or dilute acid to deactivate the Raney Nickel before disposal.

-

-

Evaporation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia.

-

Salt Formation (Stabilization):

-

Dissolve the resulting oil in a minimum amount of hot ethanol.

-

Add concentrated HCl or ethanolic HCl dropwise until pH is acidic (~pH 2).

-

Cool to crystallize the 5-methylhistamine dihydrochloride .

-

Filter and dry the white crystalline solid.

-

Expected Results & Data

| Parameter | Expected Value |

| Yield | 75% – 85% |

| Appearance | White to off-white crystalline solid (dihydrochloride salt) |

| Melting Point | 210–215°C (dec) |

| 1H NMR (D2O) |

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning by imidazole nitrogen. | Increase catalyst loading to 30% w/w; Ensure |

| Secondary Amine Impurity | Insufficient Ammonia. | Use freshly saturated Methanolic Ammonia; Ensure temperature does not exceed 40°C. |

| Green/Blue Product | Nickel leaching. | Ensure thorough filtration (Celite); Use EDTA wash if necessary during workup. |

| Ignition at Filter | Dry Raney Nickel.[1] | STOP. Keep filter cake wet. Cover with water immediately after filtration. |

References

-

Durant, G. J., et al. (1976). "Synthesis of histamine analogs." Journal of Pharmaceutical Sciences, 65(1), 98-102.[2]

- Ganellin, C. R., & Parsons, M. E. (1982). Pharmacology of Histamine Receptors. Wright-PSG. (Foundational text on histamine analog synthesis).

-

Organic Syntheses. (1955). "Raney Nickel Catalysts W-2 and W-6". Org.[3][4] Synth. Coll. Vol. 3, p.181.

-

BenchChem. "Application Notes for Synthesis of Imidazole Amines." (General protocol adaptation for imidazole nitriles).

Sources

Application Note: Precision Hydrolysis of Imidazole Acetonitrile to Imidazole Acetic Acid

This Application Note is structured as a comprehensive technical guide for researchers and process chemists. It synthesizes established organic chemistry principles with specific practical insights regarding imidazole heterocycles.

Executive Summary & Scientific Context

The conversion of imidazole acetonitrile (1 ) to imidazole acetic acid (2 ) is a pivotal transformation in the synthesis of histamine analogs, purine derivatives, and pharmaceutical intermediates like zoledronic acid. While nitrile hydrolysis is a textbook reaction, the presence of the imidazole ring introduces specific challenges:

-

Amphoteric Nature: The product exists as a zwitterion or salt depending on pH, complicating isolation.

-

Thermal Instability: Imidazole acetic acids are prone to decarboxylation at elevated temperatures, particularly in the presence of metal ions or under prolonged vigorous reflux.

-

Incomplete Hydrolysis: The reaction proceeds through a stable primary amide intermediate, often requiring harsh conditions to drive to completion.

This guide provides two validated protocols (Acidic and Basic) and a strategic framework for isolation, ensuring high yield and purity.

Reaction Mechanism & Pathway Analysis

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the addition of water to the nitrile carbon, catalyzed by either acid or base.[1][2]

Mechanistic Pathway (DOT Diagram)

Figure 1: Stepwise hydrolysis pathway. Note that the Amide -> Acid step is typically rate-limiting and requires higher energy than the initial hydration.

Critical Process Parameters (CPP)

| Parameter | Acidic Hydrolysis (HCl) | Basic Hydrolysis (NaOH) | Impact / Rationale |

| Concentration | 4M - 6M HCl | 2M - 4M NaOH | High concentration needed to push equilibrium and protonate/deprotonate intermediates. |

| Temperature | Reflux (100-110°C) | Reflux (100°C) | Activation energy for amide hydrolysis is high. |

| Time | 6 - 18 Hours | 4 - 12 Hours | Basic hydrolysis is generally faster due to the stronger nucleophilicity of OH⁻. |

| By-products | Ammonium Chloride ( | Ammonia ( | In basic conditions, |

| Product Form | Hydrochloride Salt ( | Sodium Carboxylate ( | Dictates the downstream isolation strategy. |

Experimental Protocols

Method A: Acidic Hydrolysis (Preferred for Stability)

Best for: Generating the stable hydrochloride salt, which is easier to crystallize and store.

Reagents:

-

4(5)-Imidazoleacetonitrile (1.0 eq)

-

Hydrochloric Acid, 6M (10-15 volumes)

-

Activated Charcoal (optional, for decolorization)

Protocol:

-

Setup: Charge a round-bottom flask with Imidazoleacetonitrile.

-

Addition: Slowly add 6M HCl. Caution: Exothermic solvation.

-

Reaction: Equip with a reflux condenser. Heat the mixture to a gentle reflux (approx. 105°C) for 12–16 hours.

-

Checkpoint: Monitor by HPLC or TLC (Eluent: MeOH/DCM/NH4OH). Disappearance of the amide intermediate indicates completion.

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Optional: If the solution is dark, treat with activated charcoal (5% w/w) for 30 mins, then filter through Celite.

-

-

Isolation: Concentrate the aqueous solution under reduced pressure (Rotavap) to dryness.

-

Note: A sticky residue often forms.

-

-

Crystallization: Triturate the residue with cold Ethanol or Acetone. The product, Imidazole-4-acetic acid hydrochloride , will precipitate as a white to off-white solid.

-

Drying: Filter and dry under vacuum at 40°C.

Method B: Basic Hydrolysis (Faster Kinetics)

Best for: Large scale where removal of ammonia gas drives the reaction.

Reagents:

-

4(5)-Imidazoleacetonitrile (1.0 eq)

-

Sodium Hydroxide, 10-20% aq solution (3.0 - 4.0 eq)

-

HCl (conc.) for pH adjustment

Protocol:

-

Setup: Dissolve the nitrile in the NaOH solution.

-

Reaction: Heat to reflux.[3][4] Ensure good ventilation or a scrubber, as ammonia gas will evolve.

-

Mechanism Check: The evolution of

is the driving force. Continue reflux until ammonia evolution ceases (approx. 6-8 hours).

-

-

Neutralization (The Critical Step): Cool to 0-5°C. Carefully add conc. HCl dropwise.

-

Target: Adjust pH to the Isoelectric Point (pI) of the imidazole acetic acid (approx. pH 4.5 - 5.5).

-

-

Isolation:

-

At the pI, the zwitterionic form (

) has the lowest solubility. -

Allow the mixture to stand at 4°C overnight. The free acid should crystallize.

-

Troubleshooting: If no precipitate forms (due to high salt content), evaporate to dryness and extract the solid residue with boiling methanol (NaCl is insoluble in MeOH; the product is soluble).

-

Isolation Strategy Decision Tree

The choice of isolation depends heavily on the desired final form (Salt vs. Zwitterion).

Figure 2: Workflow for product isolation based on hydrolysis method.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Decarboxylation | Reduce reflux temperature; ensure system is inert (N2 atmosphere). Avoid metal contamination. |

| Sticky Gum | Residual Water/Solvent | Use azeotropic distillation (Toluene or Ethanol) to remove trace water. Triturate vigorously with anhydrous acetone. |

| Incomplete Reaction | Amide Stalling | The amide intermediate is stable. Increase acid concentration to 6M or extend time. Do not stop heating early. |

| Coloration (Brown) | Oxidation/Polymerization | Imidazoles can oxidize. Use fresh reagents and consider adding a reducing agent or charcoal filtration. |

References

- Preparation of Imidazoleacetic Acid Derivatives.

-

Efficient Biocatalytic Synthesis of Imidazole-4-acetic Acid. Source: PubMed / Biotechnology Letters, 2018. Context: Provides a modern contrast using enzymatic pathways, highlighting the stability and decarboxylation challenges of the chemical route. URL:[Link]

-

Hydrolysis of Nitriles: Mechanism and Conditions. Source: Chemistry Steps.[4][5][6] Context: Authoritative overview of the acid/base catalyzed mechanisms for converting nitriles to carboxylic acids. URL:[Link]

Sources

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. US4379927A - Process for the preparation of imidazoleacetic acid derivatives - Google Patents [patents.google.com]

- 5. sciforum.net [sciforum.net]

- 6. ajgreenchem.com [ajgreenchem.com]

Application Note: Strategic Reduction of Nitrile Groups in Methyl-Imidazole Derivatives

Abstract

The reduction of the nitrile group (

Strategic Reagent Selection

The choice of reagent is dictated by the desired oxidation state of the product (amine vs. aldehyde) and the scale of the reaction. The imidazole ring's basicity (

Decision Matrix: Reagent Selection

The following flow chart illustrates the logical selection process based on target product and available equipment.

Figure 1: Decision matrix for selecting the optimal reduction methodology based on target functionality and operational scale.

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Large-scale synthesis of primary amines. Mechanism: Surface-catalyzed hydrogenation. Critical Challenge: The imidazole ring can poison noble metal catalysts (Pd, Pt). Raney Nickel is more robust but prone to forming secondary amines via imine condensation.

The "Ammonia Effect"

To prevent the formation of secondary amines (dimerization), the reaction must be conducted in the presence of ammonia. Ammonia saturates the surface and competes with the primary amine product, shifting the equilibrium away from secondary imine formation [1].

Experimental Protocol

Materials:

-

Substrate: 1-methyl-1H-imidazole-4-carbonitrile (10 mmol)

-

Catalyst: Raney Nickel (Active slurry in water, approx. 200 wt% loading relative to substrate due to lower surface area activity compared to Pd)

-

Solvent: Methanol (saturated with

gas or 7M -

Hydrogen Source:

gas (50–100 psi / 3.5–7 bar)

Step-by-Step Workflow:

-

Catalyst Preparation (Safety Critical): Wash the Raney Nickel slurry three times with anhydrous methanol to remove water. Caution: Raney Nickel is pyrophoric when dry. Keep wet with solvent at all times.

-

Loading: In a Parr hydrogenation bottle or autoclave, charge the methyl-imidazole nitrile dissolved in methanolic ammonia. Add the washed Raney Nickel.

-

Pressurization: Purge the vessel with

(3x) and then -

Reaction: Agitate vigorously at room temperature for 12–24 hours.

-

Checkpoint: Monitor

uptake. Cessation of pressure drop indicates completion.

-

-

Workup: Carefully filter the mixture through a pad of Celite under an inert atmosphere (Ar or

) to remove the catalyst. Do not let the filter cake dry out. -

Purification: Concentrate the filtrate. The imidazole amine is often basic enough to form carbamates with atmospheric

; store under inert gas or convert immediately to an HCl salt.

Protocol B: Chemical Hydride Reduction (LiAlH₄)

Best for: Laboratory scale (<5g), exhaustive reduction to amines. Mechanism: Nucleophilic attack of hydride on the nitrile carbon.[1] Critical Challenge: The "Fieser Workup" is essential to avoid trapping the polar imidazole product in aluminum emulsions [2].

Experimental Protocol

Materials:

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.0 equivalents)[2]

-

Solvent: Anhydrous THF or Diethyl Ether

-

Quenching Agents:

, 15% NaOH[3]

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive

pressure. -

Reagent Charge: Suspend LiAlH₄ (20 mmol) in dry THF (50 mL) and cool to 0°C.

-

Addition: Dissolve the methyl-imidazole nitrile (10 mmol) in dry THF (20 mL). Add dropwise to the LiAlH₄ suspension.

-

Note: The reaction is exothermic. Maintain internal temperature <10°C during addition.

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 3–6 hours. The solution usually turns grey/green.

-

The Fieser Quench (Self-Validating Step): Cool to 0°C. For every x grams of LiAlH₄ used, add sequentially:

-

x mL of water (slowly!)

-

x mL of 15% aqueous NaOH

-

3x mL of water

-

-

Isolation: Warm to room temperature and stir for 30 minutes. A granular white precipitate (lithium aluminate) should form, leaving a clear supernatant. Filter and concentrate the filtrate to obtain the amine.

Protocol C: Chemoselective Reduction to Aldehyde (DIBAL-H)

Best for: Synthesizing imidazole aldehydes (intermediates). Mechanism: Formation of a stable aluminum-imine intermediate at low temperature, which hydrolyzes to the aldehyde upon workup.

Mechanism Visualization

The stability of the intermediate is temperature-dependent. If the temperature rises, the intermediate collapses, leading to over-reduction.

Figure 2: Mechanistic pathway of DIBAL-H reduction. Control of the intermediate stability is the critical success factor.

Experimental Protocol

Materials:

-

Reagent: DIBAL-H (1.0 M in Toluene/Hexanes, 1.1 - 1.5 equivalents)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Quench: Rochelle's Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Workflow:

-

Cryogenic Setup: Cool a solution of methyl-imidazole nitrile (5 mmol) in DCM (25 mL) to -78°C (Dry ice/Acetone bath).

-

Controlled Addition: Add DIBAL-H (1.2 equiv) dropwise down the side of the flask over 30 minutes.

-

Critical: The internal temperature must not exceed -70°C.[4]

-

-

Incubation: Stir at -78°C for 2 hours.

-

Hydrolysis: While still at -78°C, quench by adding methanol (2 mL), followed by saturated Rochelle's salt solution (20 mL).

-

Emulsion Breaking: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. The tartrate complexes the aluminum, breaking the gelatinous emulsion into two clear layers.

-

Extraction: Separate the organic layer, dry over

, and concentrate.

Troubleshooting & Expert Optimization

Catalyst Poisoning in Hydrogenation

The imidazole nitrogen (N-3) is a strong sigma-donor and can bind irreversibly to Pd or Pt surfaces, halting the reaction.

-

Symptom: Reaction stalls after 5-10% conversion.

-

Solution: Conduct the hydrogenation in acidic media (e.g., Acetic Acid or 1 equivalent of HCl). Protonating the imidazole ring (

) removes the lone pair's ability to coordinate with the metal [3].-

Note: If using Raney Ni, acidic conditions are generally not recommended as they dissolve the catalyst. For Raney Ni, increase catalyst loading or temperature. For Pd/C, use acidic media.

-

Product Volatility & Solubility

Methyl-imidazole amines are highly polar and water-soluble.

-

Risk: Loss of product during aqueous workup (extraction into water).

-

Mitigation:

-

Use continuous liquid-liquid extraction (DCM/Water) for 24 hours.

-

Alternatively, evaporate the aqueous layer to dryness and triturate the residue with hot isopropanol to extract the amine salt.

-

Data Summary Table

| Reagent | Target Product | Key Advantage | Primary Risk |

| Raney Ni / H₂ | Primary Amine | Scalable, cheap | Pyrophoric, high pressure req. |

| LiAlH₄ | Primary Amine | High conversion, no pressure | Exothermic, emulsion formation |

| DIBAL-H | Aldehyde | Chemoselective | Over-reduction if T rises |

| BH₃·THF | Primary Amine | Mild conditions | Stable Borane-Amine adducts |

References

-

Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved February 19, 2026, from [Link]

-

Cohen, S. et al. (2023). Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. Common Organic Chemistry. Retrieved February 19, 2026, from [Link]

-

Ma, X., et al. (2022).[6] Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. MDPI. Retrieved February 19, 2026, from [Link]

-

Master Organic Chemistry. (2011). DIBAL Reduction of Nitriles to Aldehydes. Retrieved February 19, 2026, from [Link]

Sources